molecular formula C15H20BrN3O4 B2494622 Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 2034327-07-4

Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2494622
CAS RN: 2034327-07-4
M. Wt: 386.246
InChI Key: AAZXRTVGOIIVQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate-like compounds typically involves Knoevenagel condensation reactions. For example, similar compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized using Knoevenagel condensation of aldehydes and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions, demonstrating the synthesis's complexity and the involvement of catalytic amounts of specific reagents for successful reaction completion (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of similar synthesized compounds is often confirmed through spectral studies and X-ray diffraction studies. These compounds can crystallize in specific crystal systems, such as the monoclinic crystal system, and adopt distinct conformational structures about certain bonds, which is crucial for understanding the compound's chemical behavior and potential reactivity (Kumar et al., 2016).

Chemical Reactions and Properties

Compounds with structures similar to this compound can undergo various chemical reactions, such as reactions with diethyl malonate, methyl cyanoacetate, and malononitrile, leading to the formation of new compounds with potential biological activities. The ability to undergo diverse reactions highlights the compound's versatility in chemical synthesis and potential applications in creating novel materials or biological agents (Kato et al., 1978).

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate and similar compounds have been synthesized using the Knoevenagel condensation reaction, a process involving the reaction of aldehydes with active methylene compounds. This method has been used to create various derivatives for further analysis and application (Kariyappa et al., 2016); (Kumar et al., 2016).

Antimicrobial and Antioxidant Activities

  • Research on similar ethyl oxobutanoate derivatives has shown antimicrobial and antioxidant properties. These derivatives are synthesized and then tested in vitro for their antimicrobial susceptibilities (Kumar et al., 2016); (Stanchev et al., 2009).

Reaction Mechanisms and Derivative Formation

  • Investigations into the reaction mechanisms of ethyl oxobutanoates have provided insights into derivative formation and potential applications. The study of reactions under different conditions has led to the discovery of new compounds and a better understanding of their chemical behavior (Li et al., 2006).

Biological and Pharmaceutical Applications

  • Ethyl oxobutanoate derivatives have shown potential in biological and pharmaceutical applications, including the synthesis of new compounds with expected biological activity against specific diseases like HBV (Aal, 2002).

Photophysical and Chemical Properties

  • The study of photophysical and chemical properties of ethyl oxobutanoate derivatives provides a foundation for potential applications in materials science and pharmaceuticals. Understanding how these compounds behave under different conditions is crucial for their practical application (Lvov et al., 2014).

properties

IUPAC Name

ethyl 4-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-2-22-14(21)6-5-13(20)19-7-3-4-12(10-19)23-15-17-8-11(16)9-18-15/h8-9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZXRTVGOIIVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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